4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 859139-48-3
VCID: VC5324538
InChI: InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3
SMILES: CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C
Molecular Formula: C21H18O4
Molecular Weight: 334.371

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

CAS No.: 859139-48-3

Cat. No.: VC5324538

Molecular Formula: C21H18O4

Molecular Weight: 334.371

* For research use only. Not for human or veterinary use.

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one - 859139-48-3

Specification

CAS No. 859139-48-3
Molecular Formula C21H18O4
Molecular Weight 334.371
IUPAC Name 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
Standard InChI InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3
Standard InChI Key ULCPLSZGTUKKJU-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule consists of a chromone backbone (2H-chromen-2-one) fused to a 6-methoxy-3-methylbenzofuran moiety. The chromone system features a γ-pyrone ring (oxygen at position 2 and ketone at position 4), while the benzofuran component incorporates methoxy and methyl groups at positions 6 and 3, respectively. Additional methyl groups at positions 6 and 8 of the chromone ring contribute to steric hindrance and influence electronic distribution .

Table 1: Molecular Properties

PropertyValue
IUPAC Name4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
CAS Number859139-48-3
Molecular FormulaC21H18O4\text{C}_{21}\text{H}_{18}\text{O}_{4}
Molecular Weight334.371 g/mol
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C
InChIKeyULCPLSZGTUKKJU-UHFFFAOYSA-N

The methoxy group at position 6 of the benzofuran ring enhances electron density, facilitating electrophilic substitutions, while the methyl groups at positions 3 (benzofuran) and 6/8 (chromone) modulate solubility and steric interactions.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically begins with the construction of the benzofuran core, followed by coupling to the chromone moiety. Key steps include:

  • Benzofuran Formation: Condensation of methoxy-substituted benzaldehyde derivatives with methyl ketones under acid catalysis.

  • Chromone Synthesis: Cyclization of o-hydroxyacetophenone derivatives via Kostanecki-Robinson reaction.

  • Coupling Reaction: Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to fuse the benzofuran and chromone units.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization Strategies
Benzofuran cyclizationH₂SO₄, 80°C, inert atmosphereSlow addition of reactants to minimize dimerization
Chromone formationNaOH, ethanol, refluxpH control to prevent lactone hydrolysis
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CUse of bulky ligands to enhance selectivity

Reaction yields are highly sensitive to temperature, pH, and atmospheric conditions, necessitating precise control to avoid side products like over-oxidized derivatives or dimerized by-products.

Chemical Reactivity and Stability

Oxidation and Reduction Pathways

The compound undergoes selective oxidation at the benzofuran methyl group and chromone carbonyl:

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the benzofuran methyl group to a carboxylic acid, while stronger oxidants like CrO₃ hydroxylate the chromone ring.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the chromone’s α,β-unsaturated carbonyl to a dihydrochromenone without altering methoxy groups.

Electrophilic and Nucleophilic Substitutions

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the electron-rich 5-position of the benzofuran ring.

  • Demethylation: Methoxy groups undergo hydrolysis to hydroxyl groups under HCl/Δ conditions, altering solubility and reactivity.

Table 3: Reactivity Comparison

Reaction TypeRelative Rate (vs. Parent Chromones)Selectivity Drivers
Oxidation1.5× fasterBenzofuran methyl group susceptibility
Electrophilic substitution2× slowerElectron-donating methoxy orientation
ActivityProposed MechanismResearch Status
AntioxidantROS scavenging via phenolic groupsComputational models only
Anti-inflammatoryCOX-2/LOX inhibitionIn vitro studies pending
AnticancerApoptosis induction (theoretical)No empirical data

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